1,1-Diethoxybutan-2-amine
Description
Significance of Multifunctional Building Blocks in Advanced Synthesis
The presence of diverse functional groups within a single molecule, such as amines, alcohols, or carbonyls, provides chemists with a versatile toolkit. nih.gov For instance, amino acids, with their inherent amine and carboxylic acid groups, are fundamental trifunctional hubs in the construction of peptides and other complex structures. mdpi.com The ability to selectively react one functional group while leaving others intact is crucial for building molecular complexity. This strategic orthogonality is a defining feature of advanced synthesis, enabling the creation of novel compounds that would be difficult to access through other means. researcher.liferesearchgate.net
Strategic Utility of Combined Amine and Acetal (B89532) Moieties
The combination of an amine and an acetal in a vicinal (1,2-) relationship, as seen in 1,1-diethoxybutan-2-amine, creates a synthetically valuable building block. rsc.org The strategic utility arises from the distinct and complementary reactivity of the two functional groups. msu.edu Amines are typically basic and nucleophilic, readily participating in reactions like alkylation, acylation, and imine formation. msu.edulibretexts.org
Conversely, the acetal group serves as a protected form of an aldehyde. organicchemexplained.commasterorganicchemistry.com Acetals are stable under basic and neutral conditions, which means the amine group can be chemically modified without affecting the acetal. acs.org However, under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde, which can then undergo a host of carbonyl-specific reactions. libretexts.orgorganicchemexplained.com This differential reactivity allows chemists to unmask the aldehyde at a desired point in a synthetic sequence. masterorganicchemistry.com
This "protecting group" strategy is fundamental, but the vicinal arrangement also allows for more intricate transformations. The amine can direct reactions at the acetal carbon or vice versa, and the bifunctional nature of the molecule is key to constructing heterocyclic systems like pyrrolidines or participating in complex cyclization cascades. rsc.orgresearchgate.netresearchgate.net For example, Lewis acid-mediated cleavage of α-amino acetals can generate reactive intermediates like α-alkoxy aziridinium (B1262131) ions, which can then be trapped by various nucleophiles to create novel 1,2-aminoethers. rsc.org
Historical Context of Related Aminoacetal Reactivity Studies
The study of molecules containing both amine and acetal functionalities has evolved from foundational work in acetal chemistry. The development of methods to prepare aminoacetaldehyde dialkyl acetals, documented in patent literature from the mid-20th century, was driven by the need for stable, protected versions of reactive aminoaldehydes. These compounds were recognized early on as valuable intermediates for pharmaceuticals and fine chemicals.
Early synthetic methods often involved the reaction of haloacetaldehyde acetals with amines, requiring careful control of reaction conditions to prevent hydrolysis of the sensitive acetal group. Over time, research has focused on understanding and exploiting the unique reactivity of these bifunctional compounds. Studies have explored their acid-catalyzed condensation with other molecules, such as polyphenols, leading to the formation of complex structures like diarylmethanes and piperazines. researchgate.net The outcome of these reactions often depends heavily on the specific structure of the aminoacetal and the reaction conditions used. researchgate.net More recent investigations have delved into the stereocontrolled reactions of α-amino acetals, using Lewis acids to generate intermediates that react with high levels of stereocontrol, further expanding the synthetic utility of this class of compounds. rsc.org
Properties of this compound
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 153256-36-1 | sigmaaldrich.combiosynth.comaablocks.com |
| Molecular Formula | C₈H₁₉NO₂ | sigmaaldrich.combiosynth.comaablocks.com |
| Molecular Weight | 161.24 g/mol | biosynth.com |
| Physical Form | Liquid | sigmaaldrich.com |
| IUPAC Name | 1,1-diethoxy-2-butanamine | sigmaaldrich.com |
| SMILES | CCC(C(OCC)OCC)N | biosynth.com |
| InChI Key | NMFZTJOPTRNMGL-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxybutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFZTJOPTRNMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OCC)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1 Diethoxybutan 2 Amine and Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the 1,1-Diethoxybutan-2-amine framework in a highly convergent manner, often by forming the key carbon-nitrogen bond on a precursor that already contains the acetal (B89532) moiety or its immediate precursor.
Carbonyl Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In a direct synthesis of this compound, this strategy would involve the reaction of the corresponding keto-acetal, 1,1-diethoxybutan-2-one , with an amine source, typically ammonia (B1221849), followed by reduction of the intermediate imine.
Key Features of Carbonyl Reductive Amination:
Convergence: The carbon skeleton and oxygen functionalities are pre-installed in the ketone precursor.
Efficiency: Often performed as a one-pot reaction, minimizing intermediate isolation steps. wikipedia.org
Versatility: A wide range of reducing agents can be employed, allowing for optimization based on substrate compatibility and desired reaction conditions. organic-chemistry.org
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol (B145695) | Selective for imines over ketones; effective under mildly acidic conditions. | Toxic cyanide byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF | Mild, selective, and non-toxic; tolerates many functional groups. organic-chemistry.org | Moisture sensitive. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂) | Methanol, Ethanol | "Green" method with water as the only byproduct; scalable. | Requires specialized pressure equipment; may reduce other functional groups. |
| Amine Dehydrogenases (AmDH) | Aqueous Buffer | High chemo-, regio-, and stereoselectivity. frontiersin.org | Requires specific enzyme and cofactor regeneration system. |
Nucleophilic Addition to Activated Alkenes with Subsequent Functionalization
This approach utilizes the reactivity of an activated carbon-carbon double bond to introduce the amine functionality. A plausible pathway begins with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (but-2-enal) . The conjugate addition (Michael addition) of an amine source, like ammonia or a protected amine equivalent, to the activated alkene forms a β-amino aldehyde intermediate. This intermediate is then subjected to subsequent functionalization—specifically, acetalization of the aldehyde with ethanol under acidic conditions—to yield the final product.
Nitroalkenes also serve as excellent Michael acceptors for the synthesis of β-amino compounds. nih.gov An analogous strategy could involve the conjugate addition of a suitable nucleophile to 1-nitrobut-1-ene . Following the addition, the nitro group can be reduced to the primary amine. This method is a versatile tool for forming carbon-carbon and carbon-nitrogen bonds. nih.gov
Precursor-Based Transformation Routes
Functional group interconversion from a readily available precursor provides another direct route to this compound. A logical precursor is 1,1-diethoxybutan-2-ol , which possesses the correct carbon skeleton and the required acetal group. The synthetic challenge is reduced to the stereospecific conversion of the hydroxyl group to an amino group.
This transformation is typically achieved via a two-step sequence:
Activation of the Hydroxyl Group: The alcohol is converted into a good leaving group, such as a tosylate, mesylate, or halide, by reaction with the corresponding sulfonyl chloride or a halogenating agent.
Nucleophilic Substitution: The activated intermediate is then treated with an amine nucleophile. Common nitrogen sources include ammonia for a direct substitution or sodium azide (B81097) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to furnish the primary amine. The azide displacement proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the C-2 position.
Indirect Synthetic Pathways via Advanced Intermediates
Indirect pathways involve multi-step sequences where the key functional groups (amine and acetal) are introduced sequentially. These routes offer flexibility and control over the introduction of each functionality.
Acetal Formation Preceding Amine Introduction
In this strategy, the acetal is formed first, serving as a stable protecting group for a carbonyl functionality while the amine group is introduced in a subsequent step. A viable synthetic route starts with a precursor like 2-bromobutanal (B1282435) .
The synthetic sequence is as follows:
Acetal Formation: The aldehyde group of 2-bromobutanal is selectively protected by reacting it with two equivalents of ethanol in the presence of an acid catalyst. This reaction yields the advanced intermediate, 2-bromo-1,1-diethoxybutane . The acetal is stable under the basic or nucleophilic conditions of the next step.
Amine Introduction: The bromine atom at the C-2 position is displaced by a nitrogen nucleophile. ucsb.edu This can be achieved through direct reaction with ammonia, although this can lead to over-alkylation. libretexts.org A more controlled method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as the amine source, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org Alternatively, displacement with sodium azide followed by reduction provides a clean route to the desired amine. researchgate.netnih.gov
Table 2: Methods for Nucleophilic Amination of Alkyl Halides
| Reagent(s) | Intermediate | Deprotection/Final Step | Advantages | Disadvantages |
| Ammonia (NH₃) | Ammonium (B1175870) salt | Base wash | Direct, one step. | Risk of over-alkylation to form secondary/tertiary amines. libretexts.org |
| Sodium Azide (NaN₃) | Alkyl azide | Reduction (H₂/Pd, LiAlH₄) | Clean conversion, avoids over-alkylation. | Azides are potentially explosive; requires a separate reduction step. |
| Potassium Phthalimide | N-Alkylphthalimide | Hydrazinolysis or Acid Hydrolysis | Clean mono-alkylation. | Requires an additional deprotection step. |
Amine Introduction Preceding Acetal Protection
This approach reverses the order of functional group introduction. The amine is incorporated into the molecular framework first, followed by the formation of the acetal. A common starting material for this pathway is an α-amino acid, such as 2-aminobutanoic acid , or a derivative like the β-amino alcohol 2-aminobutan-1-ol . diva-portal.orgorganic-chemistry.org
Starting from 2-aminobutan-1-ol, a typical sequence would be:
Amine Protection: The nucleophilic amino group is first protected to prevent it from interfering with subsequent reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Oxidation: The primary alcohol of the N-protected amino alcohol is carefully oxidized to an aldehyde using mild oxidizing agents (e.g., PCC, Swern oxidation, or Dess-Martin periodinane) to form N-protected-2-aminobutanal.
Acetal Formation and Deprotection: The resulting aldehyde is then treated with ethanol under acidic conditions to form the diethyl acetal. A final deprotection step removes the Boc or Cbz group to unveil the primary amine, yielding this compound.
This method allows for the use of chiral pool starting materials like natural amino acids, providing a potential route to enantiomerically pure target molecules.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of synthesizing this compound and its structural relatives is highly dependent on the careful control of reaction conditions. Key factors that can be manipulated to improve product outcomes include the choice of catalyst, the reaction solvent, temperature, and pressure.
Catalytic Systems in Aminoacetal Synthesis
The selection of an appropriate catalyst is paramount in achieving high yield and stereoselectivity in the synthesis of chiral amines and their derivatives. Various catalytic systems, including those based on transition metals and organocatalysts, have been effectively employed in reactions that are analogous to the synthesis of this compound.
Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, are well-regarded for their high efficiency in asymmetric hydrogenation and reductive amination reactions. For instance, rhodium-based catalysts with bidentate phosphorus ligands have demonstrated high conversion rates and enantioselectivities in the asymmetric hydrogenation of enamides, which are precursors to chiral amines. acs.org In a study on the asymmetric hydrogenation of a tetrasubstituted enamine, a rhodium catalyst, [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf, in combination with K₂CO₃, achieved full conversion and greater than 95% enantiomeric excess (ee). acs.org Similarly, ruthenium catalysts have been developed for the direct asymmetric reductive amination of ketones to produce chiral primary amines with high enantioselectivity. acs.org
Organocatalysis has also emerged as a powerful tool for the synthesis of chiral amines and amino alcohols. Simple primary β-amino alcohols have been shown to be effective organocatalysts for asymmetric Michael additions, a key C-C bond-forming reaction. nih.gov In one study, catalyst 1a provided the product with 75% yield, a diastereomeric ratio of 99:1, and 99% ee. nih.gov These findings suggest that similar organocatalytic approaches could be adapted for the stereoselective synthesis of this compound analogues.
The following table summarizes the performance of various catalytic systems in reactions relevant to the synthesis of chiral amines.
| Catalyst/Ligand | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(cod)((2S,4S)-ptbp-skewphos)]OTf / K₂CO₃ | Tetrasubstituted Enamine | 2-Propanol | >99 | >95 |
| Rh/(R)-BINAP | β-Amino Ketone | Dichloromethane (B109758) | - | >98 (syn-product) |
| Ir/α-substituted-amino acid amide | β-Amino Ketone | 2-Propanol | - | 96:4 (dr, anti-product) |
| Organocatalyst 1a | β-Keto Ester / Nitroalkene | Toluene (B28343) | 76 | 99 |
| dtbm-Segphos Ruthenium catalyst | Aryl Methyl Ketone | Methanol | >93 (on kg scale) | >93 |
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly impact the rate, yield, and selectivity of a reaction. In the synthesis of β-amino acetals and their precursors, solvent polarity, coordinating ability, and capacity to solubilize reactants and catalysts are crucial considerations.
In the rhodium-catalyzed asymmetric hydrogenation of enamides, dichloromethane has been observed to provide slightly higher enantioselectivities compared to ethyl acetate. For the asymmetric Michael addition catalyzed by β-amino alcohols, toluene was found to be the optimal solvent, leading to excellent yield and stereoselectivity, while ethereal solvents like diethyl ether and diisopropyl ether also performed well. nih.gov In contrast, polar aprotic solvents like THF and halogenated solvents such as dichloromethane were less effective. nih.gov
The effect of the solvent on diastereoselectivity is also a critical factor. In the synthesis of γ-amino alcohols through the hydrogenation of β-amino ketones, dichloromethane was identified as the most suitable solvent for achieving high diastereoselectivity and a good reaction rate. semanticscholar.org
The following table illustrates the influence of different solvents on the enantioselectivity of a rhodium-catalyzed asymmetric hydrogenation reaction.
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Dichloromethane | 100 | 90 |
| Ethyl Acetate | 100 | 86 |
| Methanol | <5 | - |
| 2-Propanol | >99 | 83 |
Temperature and Pressure Influence on Synthetic Efficiency
Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction. In reductive amination, a key step in many amine syntheses, these parameters are often optimized to maximize yield and selectivity.
For the reductive amination of ketones to primary amines using an iron catalyst, the reaction temperature was found to be a critical factor. An optimal temperature of 140 °C was identified, with lower temperatures resulting in reduced conversion. nih.gov Increasing the temperature to 150 °C did not significantly improve the yield for most substrates. nih.gov
Hydrogen pressure also plays a significant role in reductive amination processes. In the iron-catalyzed system mentioned above, an H₂ pressure of 6.5 MPa was found to be optimal. nih.gov In the context of rhodium-catalyzed asymmetric hydrogenation, hydrogen pressure can influence the reaction rate, and in some cases, the enantioselectivity. acs.orgresearchgate.net However, for some catalyst systems, the enantioselectivity is not significantly altered by variations in hydrogen pressure. researchgate.net
The table below shows the effect of temperature and pressure on the yield of a primary amine in an iron-catalyzed reductive amination of acetophenone.
| Entry | Temperature (°C) | Pressure (MPa H₂) | Yield (%) |
| 1 | 120 | 6.5 | 65 |
| 2 | 140 | 6.5 | 89 |
| 3 | 150 | 6.5 | 90 |
| 4 | 140 | 4.5 | 78 |
| 5 | 140 | 8.0 | 88 |
By carefully optimizing these reaction conditions—catalytic system, solvent, temperature, and pressure—it is possible to develop highly efficient and selective synthetic routes for this compound and its analogues. The principles derived from the synthesis of related β-amino compounds provide a strong foundation for the rational design of such methodologies.
Reactivity and Transformational Chemistry of 1,1 Diethoxybutan 2 Amine
Amine-Centered Transformations
The chemical behavior of 1,1-Diethoxybutan-2-amine is primarily dictated by the primary amine functionality. The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic, enabling a variety of transformations centered on this group.
Formation of Imines and Schiff Bases with Carbonyl Compounds
The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comlumenlearning.com This condensation reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comlibretexts.org
The formation of an imine from a primary amine like this compound and a carbonyl compound is a reversible, acid-catalyzed process. libretexts.orglibretexts.org The reaction mechanism proceeds through several distinct steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This step forms a zwitterionic tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgchemistrysteps.com
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine intermediate. libretexts.orglibretexts.org
Protonation of the Hydroxyl Group: The oxygen of the hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com
Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orgchemistrysteps.com
Deprotonation: A base (such as a water molecule or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org
The rate of this reaction is highly dependent on pH. Optimal conditions are typically mildly acidic (around pH 5). libretexts.orglibretexts.org If the pH is too low, the amine reactant becomes protonated and is no longer nucleophilic. libretexts.orglibretexts.org If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org
As a primary amine, this compound is expected to react readily with a wide range of aldehydes and ketones to form the corresponding N-substituted imines. The reaction involves the replacement of the carbonyl oxygen with the nitrogen group of the amine. libretexts.org While specific research on this compound is limited, its reactivity can be predicted based on the well-established behavior of primary amines. The acetal (B89532) group at the 1-position is generally stable under the mildly acidic conditions required for imine formation.
| Carbonyl Compound | Expected Imine Product | Reaction Conditions |
|---|---|---|
| Acetone | N-(1,1-Diethoxybutan-2-yl)propan-2-imine | Mild acid (e.g., acetic acid), removal of water |
| Benzaldehyde | (E)-N-Benzylidene-1,1-diethoxybutan-2-amine | Mild acid (e.g., p-TsOH), azeotropic removal of water (e.g., with toluene) |
| Cyclohexanone | N-(1,1-Diethoxybutan-2-yl)cyclohexan-1-imine | Mild acid (e.g., acetic acid), removal of water |
Nucleophilic Substitution Reactions Involving the Amine Functionality
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, capable of participating in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.orgmsu.edu In these SN2 reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. msu.edu
A significant challenge in the alkylation of primary amines is the potential for over-alkylation. chemguide.co.ukchemguide.co.uk The secondary amine product is often more nucleophilic than the starting primary amine and can compete for the alkyl halide, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org To achieve selective mono-alkylation, a large excess of the starting amine is typically employed to increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product. chemguide.co.uk
Conversely, the amine functional group itself is a very poor leaving group in substitution or elimination reactions. libretexts.orglibretexts.org However, upon exhaustive methylation with an excess of an alkyl halide (like iodomethane), the amine can be converted into a quaternary ammonium salt. This salt features a positively charged nitrogen, which is an excellent leaving group, and can undergo elimination reactions, such as the Hofmann elimination. libretexts.org
| Alkylating Agent | Stoichiometry (Amine:Halide) | Major Expected Product | Minor Expected Products |
|---|---|---|---|
| Iodomethane | Large Excess | N-Methyl-1,1-diethoxybutan-2-amine (Secondary Amine) | N,N-Dimethyl-1,1-diethoxybutan-2-amine; Quaternary Salt |
| Iodomethane | 1:1 | Mixture of secondary, tertiary, and quaternary ammonium salts | Unreacted primary amine |
| Iodomethane | Excess Halide | (1,1-Diethoxybutan-2-yl)trimethylammonium iodide (Quaternary Ammonium Salt) | - |
| Benzyl Bromide | Large Excess | N-Benzyl-1,1-diethoxybutan-2-amine (Secondary Amine) | Dibenzylated and tribenzylated products |
Acylation and Sulfonylation Reactions of the Amine
Primary amines like this compound react readily with acylating and sulfonylating agents such as acid chlorides and sulfonyl chlorides. These reactions proceed via a nucleophilic addition-elimination mechanism to form stable amide and sulfonamide linkages, respectively. chemguide.co.ukchemguide.co.uk
In these reactions, the nucleophilic amine attacks the electrophilic carbonyl carbon (of the acid chloride) or the sulfur atom (of the sulfonyl chloride). chemguide.co.uk This is followed by the elimination of a chloride ion. The reaction produces hydrogen chloride (HCl) as a byproduct, which will react with any unreacted amine to form an ammonium salt. Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the generated HCl and allow the reaction to go to completion. libretexts.orgcommonorganicchemistry.com Unlike alkylation, over-acylation is not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.orglibretexts.org
| Reagent | Product Class | Expected Product Name | Typical Conditions |
|---|---|---|---|
| Acetyl Chloride | Amide | N-(1,1-Diethoxybutan-2-yl)acetamide | Triethylamine, Dichloromethane (B109758), 0°C to RT |
| Benzoyl Chloride | Amide | N-(1,1-Diethoxybutan-2-yl)benzamide | Pyridine, 0°C to RT |
| p-Toluenesulfonyl Chloride (Tosyl Chloride) | Sulfonamide | N-(1,1-Diethoxybutan-2-yl)-4-methylbenzenesulfonamide | Pyridine, Dichloromethane, 0°C to RT |
| Methanesulfonyl Chloride (Mesyl Chloride) | Sulfonamide | N-(1,1-Diethoxybutan-2-yl)methanesulfonamide | Triethylamine, Dichloromethane, 0°C to RT |
Reductive Amination Applications
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, effectively converting a carbonyl group into an amine. wikipedia.orgnih.gov The process involves the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. libretexts.orglibretexts.org This one-pot procedure is highly efficient for synthesizing secondary and tertiary amines. libretexts.orgmasterorganicchemistry.com
This compound can be utilized in two key ways within the context of reductive amination:
As the Amine Component: It can be reacted with other aldehydes or ketones in the presence of a suitable reducing agent to synthesize more complex secondary amines. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound. libretexts.orgorganic-chemistry.org
As the Target Product: The compound itself can be synthesized via the reductive amination of the corresponding ketone, 1,1-diethoxybutan-2-one, using ammonia (B1221849) as the nitrogen source. nih.govorganic-chemistry.org The reaction would proceed through an intermediate imine which is then reduced to yield the final primary amine.
| Application Type | Carbonyl Reactant | Amine Reactant | Reducing Agent | Expected Product |
|---|---|---|---|---|
| Synthesis of a Secondary Amine | Cyclopentanone | This compound | Sodium triacetoxyborohydride | N-(1,1-Diethoxybutan-2-yl)cyclopentanamine |
| Synthesis of a Secondary Amine | Propanal | This compound | Sodium cyanoborohydride | N-(1,1-Diethoxybutan-2-yl)propan-1-amine |
| Synthesis of the Target Compound | 1,1-Diethoxybutan-2-one | Ammonia (NH3) | H2/Ni or NaBH3CN | This compound |
Derivatization Strategies for Primary Amine Functionalization
The primary amine group in this compound is a key site for chemical modification. Derivatization of this group is often necessary to enhance its detectability in analytical techniques or to prepare it for further synthetic transformations. A variety of reagents can be employed to convert the primary amine into a derivative with altered chemical and physical properties.
Common derivatization strategies for primary amines include acylation, alkylation, and reaction with various labeling reagents. For instance, acylation with acid chlorides or anhydrides can convert the amine into a stable amide. Alkylation can introduce new carbon-based substituents. For analytical purposes, derivatization often aims to introduce a chromophore or fluorophore to facilitate detection.
| Derivatization Reagent | Functional Group Introduced | Purpose |
| Acetic Anhydride | Acetyl | Protection, modification of polarity |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | FMOC | UV detection, fluorescence detection |
| o-Phthalaldehyde (B127526) (OPA) | Isoindole | Fluorescence detection |
| Dansyl Chloride | Dansyl | Fluorescence detection |
In the context of reaction monitoring and analysis, particularly with high-performance liquid chromatography (HPLC), pre-column derivatization is a widely used technique. nih.govactascientific.com This involves reacting the analyte, in this case, this compound, with a derivatizing agent prior to its introduction into the HPLC system. The primary goal is to attach a molecular tag to the amine that can be easily detected, typically by UV-visible or fluorescence detectors. creative-proteomics.comshimadzu.com
Several reagents are commonly used for the pre-column derivatization of primary amines:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This method is valued for its high sensitivity and speed. researchgate.net
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl reacts with primary and secondary amines to produce stable, fluorescent derivatives. This reagent is particularly useful when the analysis of both primary and secondary amines is required. creative-proteomics.com
Dansyl Chloride: This reagent forms stable, fluorescent sulfonamide derivatives with primary and secondary amines.
The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, and reaction time) is critical to ensure complete and reproducible derivatization for accurate quantitative analysis.
Acetal-Mediated Transformations
The 1,1-diethoxybutane moiety of the molecule is an acetal, which is generally stable under neutral and basic conditions but susceptible to transformations under acidic conditions.
Under aqueous acidic conditions, the acetal group of this compound is expected to undergo hydrolysis to yield the corresponding aldehyde, 2-aminobutanal, and two equivalents of ethanol (B145695). youtube.comyoutube.com The reaction is reversible, and the equilibrium can be driven towards the products by using an excess of water. chemistrysteps.com
The mechanism of acetal hydrolysis involves the following steps:
Protonation of one of the ethoxy groups by an acid catalyst.
Loss of ethanol as a leaving group to form a resonance-stabilized oxocarbenium ion.
Nucleophilic attack of water on the oxocarbenium ion.
Deprotonation to form a hemiacetal.
Protonation of the remaining ethoxy group.
Elimination of a second molecule of ethanol to form a protonated aldehyde.
Deprotonation to yield the final aldehyde product.
| Reactant | Reagents | Products |
| This compound | H₃O⁺ (aq) | 2-Aminobutanal, Ethanol |
Transacetalization is a process where an existing acetal is converted into a new acetal by reacting it with a different alcohol in the presence of an acid catalyst. wikipedia.org For this compound, reaction with a diol, such as ethylene glycol, under anhydrous acidic conditions would be expected to yield a cyclic acetal. This reaction is driven to completion by the removal of ethanol, often through distillation.
| Reactant | Reagents | Expected Product |
| This compound | Ethylene glycol, H⁺ (anhydrous) | 2-(2-aminobutyl)-1,3-dioxolane |
As mentioned, the acetal functional group is labile under acidic conditions. The presence of an acid catalyst facilitates the cleavage of the C-O bonds of the acetal. masterorganicchemistry.com The rate of hydrolysis is dependent on the pH of the solution; lower pH values generally lead to faster reaction rates. The stability of the intermediate oxocarbenium ion also plays a role in the reactivity. In the case of this compound, the electron-donating nature of the alkyl chain would stabilize the carbocation, facilitating the hydrolysis process.
Concerted Reactivity Involving Both Amine and Acetal Functions
The proximity of the primary amine to the acetal group in this compound allows for the possibility of intramolecular interactions, specifically neighboring group participation (NGP), which can significantly influence the reactivity of the acetal. wikipedia.orgdalalinstitute.com
In the context of acetal hydrolysis, the lone pair of electrons on the nitrogen atom of the amine can act as an internal nucleophile. Under acidic conditions, while the majority of the amine will be protonated and non-nucleophilic, a small equilibrium concentration of the free amine will exist. This free amine can attack the electrophilic carbon of the protonated acetal or the intermediate oxocarbenium ion.
This intramolecular participation could lead to the formation of a cyclic intermediate, such as an aziridinium (B1262131) ion or a five-membered cyclic hemiaminal ether, which would then be hydrolyzed to the final products. The consequence of NGP is often an enhanced rate of reaction compared to a similar molecule lacking the participating group. acs.org
Potential Effects of Neighboring Group Participation in the Hydrolysis of this compound:
| Phenomenon | Expected Consequence |
| Intramolecular nucleophilic attack by the amine | Formation of a cyclic intermediate |
| Stabilization of the transition state | Increased rate of acetal hydrolysis |
| Altered reaction pathway | Potential for different product distribution or stereochemical outcomes compared to a non-participating system |
The extent of this participation would be highly dependent on the reaction conditions, particularly the pH, which governs the protonation state of the amine.
Intramolecular Cyclization Reactions
The α-amino acetal motif is prone to intramolecular cyclization, typically under acidic conditions. The reaction is initiated by the activation of the acetal, which can proceed via two main pathways: direct hydrolysis to an α-amino aldehyde or formation of an electrophilic oxocarbenium ion. The proximate primary amine then acts as an intramolecular nucleophile to forge a new heterocyclic ring.
The acid-catalyzed cyclization of α-amino acetals is a powerful method for constructing nitrogen-containing heterocyclic scaffolds. The nature of the resulting heterocycle is dictated by the carbon chain length and reaction conditions.
Pyrrolidines: The formation of five-membered pyrrolidine rings from this compound is not a direct cyclization product but could be envisioned through reaction pathways involving rearrangement or its use as a precursor. More commonly, related structures like 4-aminobutanal acetals readily cyclize to form pyrrolidine derivatives via the in-situ generation of a cyclic iminium ion that can be trapped by various nucleophiles.
Imidazolidinones: The synthesis of imidazolidinones from this compound would necessitate the introduction of a carbonyl source. This typically occurs in a multi-step or multi-component fashion where the diamine precursor, formed from the α-amino acetal, reacts with reagents like phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates. For example, N-(2,2-dialkoxyethyl)ureas, which share a similar functional concept, undergo acid-catalyzed intramolecular cyclization to form 5-alkoxyimidazolidin-2-ones, which can then react with nucleophiles.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming events that occur in a single operation without the isolation of intermediates. rsc.org The α-amino acetal functionality is an excellent trigger for such cascades.
A general mechanism involves the initial acid-catalyzed formation of an electrophilic intermediate from the acetal group. This intermediate undergoes an initial intramolecular cyclization with the amine. The functionality installed in this first ring then facilitates a second, subsequent ring-closure, leading to complex polycyclic systems in a single synthetic operation. Research on α-amino acetals has demonstrated their utility in constructing aza-polycyclic skeletons through a double cyclization of oxocarbenium and carbocation intermediates. This efficient process highlights the potential of molecules like this compound in the rapid assembly of complex molecular architectures.
Ring-Closing Reactions to Novel Heterocycles
Beyond the formation of common scaffolds, the functional groups of this compound can be elaborated to create precursors for other powerful ring-closing reactions. One such strategy is ring-closing metathesis (RCM), a versatile tool for synthesizing unsaturated heterocyclic rings of various sizes. nih.gov
While no direct examples using this compound are documented, a plausible synthetic route can be proposed. The primary amine could be functionalized with an alkenyl group, for example, through acylation with an unsaturated acid chloride followed by reduction, or via reductive amination with an unsaturated aldehyde. A second alkenyl group could be introduced by reacting the acetal-derived aldehyde with a Wittig reagent. The resulting N-alkenyl amino diene could then undergo RCM to form novel, unsaturated nitrogen heterocycles, such as substituted dehydro-piperidines or larger rings, depending on the length of the tethers.
Multi-Component Reactions (MCRs) Leveraging Dual Functionality
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.govnih.gov The dual functionality of this compound—a nucleophilic amine and a masked electrophilic aldehyde—makes it an ideal candidate for MCRs.
Under the acidic conditions often employed in MCRs, the acetal can hydrolyze in situ to generate the corresponding α-amino aldehyde. This transient species can then participate in a variety of powerful MCRs, including the Ugi, Strecker, and Mannich reactions.
A particularly relevant example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic aromatic substitution. wikipedia.org This reaction can be integrated into MCR sequences. For instance, α-amino acetals like aminoacetaldehyde dimethyl acetal have been successfully used in Ugi/Pictet-Spengler tandem reactions. thieme-connect.comnih.gov In such a sequence, this compound could provide the α-amino aldehyde component after hydrolysis. This aldehyde would react with an isocyanide, an amino acid, and another amine (or use its own amine functionality) in an Ugi-type reaction, followed by a Pictet-Spengler cyclization to rapidly generate highly complex, polycyclic nitrogen-containing molecules. thieme-connect.com
The table below illustrates a selection of MCRs where α-amino acetals or their derived α-amino aldehydes are key components, demonstrating the potential applications of this compound.
| Multi-Component Reaction | Role of α-Amino Acetal/Aldehyde | Resulting Heterocycle/Scaffold | Reference Analogue |
|---|---|---|---|
| Ugi-4CR / Pictet-Spengler Sequence | Provides the aldehyde component after in situ hydrolysis. | Polycyclic Indole or Isoquinoline Derivatives | Aminoacetaldehyde dimethyl acetal thieme-connect.com |
| Strecker Synthesis | Provides the aldehyde and amine components. | α-Aminonitriles (precursors to α-amino acids) | General α-Amino Aldehydes |
| Mannich Reaction | Can provide the amine and/or the aldehyde component. | β-Amino Carbonyl Compounds | General α-Amino Aldehydes |
| Rh-catalyzed Alkyne Hydroacylation | Serves as the chiral aldehyde component. | α-Amino Enones | MTM-protected α-amino aldehydes acs.org |
Applications in Advanced Organic Synthesis As a Building Block
Precursor for Complex Amines and Polyamines
The primary amino group in 1,1-diethoxybutan-2-amine serves as a key functional handle for the construction of more elaborate amine and polyamine structures. The nucleophilicity of this amine allows it to readily participate in a variety of carbon-nitrogen bond-forming reactions.
For instance, reductive amination with various aldehydes and ketones would provide access to a wide range of secondary and tertiary amines. This two-step, one-pot process typically involves the initial formation of an imine, followed by in-situ reduction. The acetal (B89532) functionality in this compound would likely remain stable under these conditions, offering a latent aldehyde for subsequent transformations.
Furthermore, N-alkylation reactions with alkyl halides or other electrophiles could be employed to introduce diverse substituents onto the nitrogen atom. Sequential alkylation steps could lead to the synthesis of polyamines, which are crucial in various biological processes and have applications in materials science. The general synthetic approaches to polyamines often involve such alkylation or acylation strategies.
Another potential application lies in its use in multicomponent reactions (MCRs) , such as the Ugi or Passerini reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. The primary amine of this compound could serve as the amine component in these transformations, leading to the formation of highly functionalized and diverse molecular scaffolds.
Role in the Construction of Chiral Scaffolds (If Asymmetric Synthesis is Explored)
The stereocenter at the second carbon position of this compound makes it a chiral building block. If used in its enantiomerically pure form, it could serve as a valuable starting material in asymmetric synthesis for the construction of chiral scaffolds. This approach, often referred to as "chiral pool synthesis," utilizes readily available enantiopure compounds from nature to introduce chirality into a target molecule.
The amine functionality can be used to direct stereoselective reactions on adjacent or nearby functional groups. For example, after conversion to an amide or a sulfonamide, the nitrogen substituent could act as a chiral auxiliary, influencing the stereochemical outcome of reactions such as enolate alkylation or aldol (B89426) additions. While specific examples utilizing this compound are not documented, the principles of asymmetric synthesis support this potential application.
Intermediate in the Synthesis of N-Heterocyclic Compounds
The bifunctional nature of this compound, possessing both a nucleophilic amine and a latent electrophilic aldehyde, makes it a promising candidate for the synthesis of N-heterocyclic compounds. The acetal can be deprotected under acidic conditions to reveal the aldehyde, which can then undergo intramolecular cyclization with the amine or a derivative thereof.
A plausible application is in reactions analogous to the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. While this compound is not a β-arylethylamine, a synthetic sequence could be envisioned where the amine is first coupled to an appropriate aromatic moiety. Subsequent deprotection of the acetal and acid-catalyzed cyclization could then lead to the formation of substituted piperidines or other related N-heterocycles.
Similarly, the principles of the Bischler-Napieralski reaction , which is used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides, could be adapted. This would involve acylation of the amine group of this compound with a suitable acyl chloride, followed by deprotection and cyclization.
Contributions to the Synthesis of Macrocyclic Structures (If Applicable)
The synthesis of macrocycles often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. The functional groups of this compound could be incorporated into linear precursors destined for macrocyclization. For example, the amine could be part of a diamine or polyamine chain, and the latent aldehyde could be used in a ring-closing reaction, such as an intramolecular reductive amination or a Wittig-type reaction after conversion of another part of the molecule. The synthesis of aza-macrocycles is an active area of research, and building blocks with orthogonal reactive sites are highly valuable.
Integration into Divergent Synthetic Pathways
A divergent synthetic strategy aims to generate a library of structurally diverse compounds from a common intermediate. The two distinct functional groups of this compound—the primary amine and the protected aldehyde—allow for its use in such pathways.
For instance, the amine could be selectively functionalized while the acetal remains protected. This could involve a series of reactions such as acylation, sulfonylation, or alkylation to generate a diverse set of intermediates. Subsequently, the deprotection of the acetal would unveil the aldehyde, which could then be subjected to a range of transformations, including oxidation, reduction, olefination, or condensation reactions, further diversifying the molecular scaffolds. This orthogonal reactivity is a key feature for a building block to be useful in combinatorial chemistry and the generation of compound libraries for drug discovery.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways
Due to a lack of specific studies on 1,1-Diethoxybutan-2-amine, the elucidation of its reaction pathways remains a subject for future investigation. However, general principles of amine and acetal (B89532) reactivity can provide a foundational understanding. The presence of both a primary amine and a diethyl acetal group suggests a rich and varied reactivity. The amine group can act as a nucleophile or a base, while the acetal can undergo hydrolysis under acidic conditions to yield an aldehyde and ethanol (B145695).
Transition State Analysis of Key Transformations
A detailed transition state analysis for key transformations involving this compound is not available in the current scientific literature. Such an analysis would be crucial for understanding the energy barriers and geometries of intermediate structures in its reactions. For instance, in a potential intramolecular cyclization, the transition state would likely involve a specific conformation that brings the amine and acetal groups into proximity. Computational modeling would be an invaluable tool for predicting these transition states.
Kinetic Studies of Amine and Acetal Reactivity
Specific kinetic data for the reactivity of the amine and acetal functionalities in this compound has not been reported. Kinetic studies would be essential to quantify the rates of reactions, such as nucleophilic substitution at the amine or the hydrolysis of the acetal group. These studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pH, catalyst) to determine rate constants and reaction orders.
Computational Chemistry Applications
While computational studies specifically targeting this compound are not presently available, the application of computational chemistry would be highly beneficial in predicting its properties and reactivity.
Quantum Chemical Calculations of Molecular Stability and Conformation
Quantum chemical calculations, such as Hartree-Fock or post-Hartree-Fock methods, could be employed to determine the most stable conformations of this compound. By calculating the potential energy surface, researchers can identify low-energy conformers and the rotational barriers between them. This information is vital for understanding how the molecule's shape influences its reactivity.
Density Functional Theory (DFT) Studies on Reaction Energies
Density Functional Theory (DFT) is a powerful tool for studying the energetics of chemical reactions. For this compound, DFT calculations could predict the reaction energies (enthalpy and Gibbs free energy) for various transformations. For example, the energy difference between the reactants and products of acetal hydrolysis or N-alkylation could be calculated to determine the thermodynamic feasibility of these reactions.
Table 1: Hypothetical DFT Calculated Reaction Energies for this compound
| Reaction | Functional/Basis Set | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Acetal Hydrolysis | B3LYP/6-31G(d) | -5.2 | -2.8 |
| N-Acetylation | M06-2X/6-311+G(d,p) | -15.7 | -12.1 |
| Intramolecular Cyclization | ωB97X-D/def2-TZVP | +8.3 | +11.5 |
| Note: This table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available. |
Prediction of Reactivity Patterns and Regioselectivity
Computational methods can also predict the reactivity patterns and regioselectivity of this compound. By calculating molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps, regions of high and low electron density can be identified. This allows for the prediction of where electrophiles and nucleophiles are most likely to attack. For example, the nitrogen atom of the amine group is expected to be a primary site for electrophilic attack.
Table 2: Predicted Regioselectivity in Reactions of this compound
| Reaction Type | Reagent | Predicted Major Product |
| Electrophilic Addition | H+ | Protonation at the nitrogen atom |
| Nucleophilic Substitution | CH3I | N-methyl-1,1-diethoxybutan-2-amine |
| Acylation | Acetyl chloride | N-acetyl-1,1-diethoxybutan-2-amine |
| Note: This table represents predicted outcomes based on general chemical principles, pending experimental or computational verification. |
Analytical Methodologies for Reaction Monitoring and Product Elucidation
Spectroscopic Analysis for Structural Confirmation of Derivatives
Spectroscopic methods are indispensable for the detailed structural elucidation of newly synthesized molecules derived from 1,1-Diethoxybutan-2-amine. These techniques provide insights into the molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic compounds. For derivatives of this compound, which contains a chiral center at the C2 position, NMR is particularly vital for assigning stereochemistry and regiochemistry.
One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms. The chemical shifts, integration, and coupling patterns in ¹H NMR spectra help identify the different proton environments, such as those in the ethyl groups of the acetal (B89532), the butyl chain, and any substituents added to the amine group. ¹³C NMR spectroscopy reveals the number of distinct carbon environments and their electronic nature. mdpi.commdpi.com
Two-dimensional (2D) NMR experiments are essential for unambiguous assignments. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton-carbon pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, which helps in connecting different molecular fragments and confirming regioselectivity in derivatization reactions. For determining stereochemistry, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, aiding in the assignment of relative configurations in diastereomeric products. wordpress.comnih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for a Derivative (N-acetyl-1,1-diethoxybutan-2-amine)
| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |
| CH₃ (Acetyl) | 2.01 (s, 3H) | 23.2 | HMBC to C=O |
| C=O (Amide) | - | 170.1 | - |
| NH (Amide) | 6.50 (d, 1H) | - | COSY to H-2 |
| H-1 (CH) | 4.45 (d, 1H) | 102.5 | COSY to H-2; HMBC to O-CH₂ |
| H-2 (CH) | 4.10 (m, 1H) | 54.8 | COSY to NH, H-1, H-3 |
| H-3 (CH₂) | 1.55 (m, 2H) | 24.5 | COSY to H-2, H-4 |
| H-4 (CH₃) | 0.92 (t, 3H) | 14.1 | COSY to H-3 |
| O-CH₂ | 3.50-3.65 (m, 4H) | 61.5 | HMBC to C-1, O-CH₂-CH₃ |
| O-CH₂-CH₃ | 1.20 (t, 6H) | 15.3 | COSY to O-CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For derivatives of this compound, MS can rapidly confirm the success of a reaction by identifying the molecular ion peak (M⁺) corresponding to the expected product.
The fragmentation of aliphatic amines in MS is typically dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For a derivative of this compound, the largest substituent on the α-carbon (the C1-C2 bond) is expected to be preferentially lost. Another characteristic fragmentation pathway for these molecules would involve the loss of ethoxy groups from the acetal moiety. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the derivative. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Structure | Description of Loss | Predicted m/z |
| [M]⁺ | Molecular Ion | 161 |
| [M - CH₃]⁺ | Loss of a methyl radical from the butyl chain | 146 |
| [M - C₂H₅]⁺ | Loss of an ethyl radical from the butyl chain | 132 |
| [M - OC₂H₅]⁺ | Loss of an ethoxy radical | 116 |
| [CH(OC₂H₅)₂]⁺ | Cleavage of C1-C2 bond | 103 |
| [M - CH(OC₂H₅)₂]⁺ | α-cleavage, loss of the diethoxyethyl group | 58 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. When this compound undergoes derivatization, IR spectroscopy can confirm the reaction by showing the appearance of new characteristic absorption bands or the disappearance of reactant bands.
The spectrum of the parent compound would be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and strong C-O stretching from the ether linkages of the acetal group (around 1050-1150 cm⁻¹). masterorganicchemistry.com If, for example, the amine is converted to an amide, the IR spectrum of the product would show a strong C=O stretching band (around 1630-1690 cm⁻¹) and the N-H stretch would shift and change in appearance (a single sharp peak for a secondary amide). masterorganicchemistry.compearson.com
Table 3: Key IR Absorption Frequencies for this compound and a Potential Amide Derivative
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Compound |
| N-H | Stretch (Asymmetric & Symmetric) | 3300 - 3500 (two peaks) | Primary Amine |
| N-H | Stretch | 3200 - 3400 (one peak) | Secondary Amide |
| C-H | Stretch (sp³) | 2850 - 3000 | Both |
| C=O | Stretch | 1630 - 1690 | Secondary Amide |
| N-H | Bend | 1550 - 1650 | Primary Amine / Secondary Amide |
| C-O | Stretch (Ether/Acetal) | 1050 - 1150 | Both |
| C-N | Stretch | 1020 - 1250 | Both |
Chromatographic Techniques for Separation and Purity Assessment of Reaction Mixtures
Chromatography is essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. vt.edu While this compound itself is sufficiently volatile for GC analysis, direct analysis of amines can sometimes be problematic due to their basicity, which can lead to peak tailing and interaction with the stationary phase. researchgate.netbre.com
To improve chromatographic performance, derivatization is often employed to convert the amine into a less polar, more volatile derivative, such as an N-acyl or N-silyl derivative. researchgate.net This process reduces the compound's polarity and masks the active hydrogen on the nitrogen, resulting in sharper, more symmetrical peaks. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and structural identification of the reaction components, including byproducts and unreacted starting materials. ccsknowledge.commdpi.com
Table 4: Typical Gas Chromatography (GC) Parameters for Amine Analysis
| Parameter | Typical Condition |
| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5, DB-17) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 60-80 °C, ramped to 250-300 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Product Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that are non-volatile or thermally labile. helsinki.fi For derivatives of this compound, particularly those with higher molecular weights or polar functional groups, HPLC is the method of choice. researchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). Since aliphatic amines like this compound lack a strong chromophore, UV detection can be challenging. Therefore, pre-column or post-column derivatization is often necessary to attach a UV-absorbing or fluorescent tag to the amine. researchgate.netnih.gov Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used for this purpose. This derivatization greatly enhances detection sensitivity and allows for accurate quantification of the product in the reaction mixture. researchgate.netresearchgate.net
Table 5: Example High-Performance Liquid Chromatography (HPLC) Conditions for a Derivatized Amine
| Parameter | Typical Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with buffer, e.g., ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | UV-Vis Detector (at the λmax of the derivative) or Fluorescence Detector |
| Derivatizing Agent | Dansyl Chloride (for UV or Fluorescence detection) |
Future Research Directions and Synthetic Potential
Development of Novel Catalytic Systems for Transformations of 1,1-Diethoxybutan-2-amine
The transformation of amines into more complex and valuable molecules is a cornerstone of synthetic chemistry. For a molecule like this compound, which possesses both an amine and an acetal (B89532) functional group, future research could logically be directed toward the development of chemoselective catalytic systems. These systems would need to target one functional group while leaving the other intact.
Potential areas of exploration include:
C-N Bond Formation: Developing novel metal catalysts (e.g., based on palladium, copper, or nickel) for cross-coupling reactions. This could enable the arylation or alkylation of the amine group, leading to a diverse range of substituted products.
Acetal Group Transformation: Investigating acid-catalyzed reactions that selectively hydrolyze the diethoxy acetal to reveal an aldehyde. This aldehyde could then participate in various subsequent reactions, such as reductive aminations or olefination reactions.
Oxidative Catalysis: Creating catalytic systems for the selective oxidation of the amine to form imines or other nitrogen-containing functional groups, which are versatile intermediates in organic synthesis.
A significant challenge will be achieving high selectivity due to the potential for competing reactions. The development of catalysts with tailored ligand spheres will be crucial to control the reactivity of the substrate.
Exploration of Asymmetric Synthesis Applications
Given that this compound contains a stereocenter at the C2 position, it is a chiral molecule. This intrinsic chirality makes it a potential candidate for applications in asymmetric synthesis, either as a chiral building block or as a chiral auxiliary.
Future research in this area could involve:
Resolution of Racemates: Developing efficient methods for the separation of the racemic mixture of this compound into its individual enantiomers. This could be achieved through classical resolution with chiral acids or through enzymatic kinetic resolution.
Use as a Chiral Ligand: Exploring the coordination of enantiomerically pure this compound to transition metals to form chiral catalysts. These catalysts could then be applied in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or Michael additions.
Diastereoselective Reactions: Utilizing the stereocenter of the amine to direct the stereochemical outcome of reactions at other positions in the molecule or in reacting partners.
The table below outlines potential research targets in the asymmetric application of this compound.
| Research Area | Potential Application | Key Challenge |
| Chiral Resolution | Separation of (R)- and (S)-enantiomers. | Finding a cost-effective and scalable resolution agent. |
| Chiral Ligand Synthesis | Use in asymmetric catalysis for the synthesis of other chiral molecules. | Ensuring the stability and catalytic activity of the resulting metal complex. |
| Chiral Auxiliary | Guiding stereoselective bond formation in a temporary covalent adduct. | Efficient attachment and subsequent cleavage of the auxiliary. |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of the synthesis and transformations of this compound into flow methodologies represents a promising area for future research.
Key research directions could include:
Continuous Synthesis: Designing a multi-step flow process for the synthesis of this compound itself, potentially starting from readily available precursors. This would allow for safer handling of reactive intermediates and easier purification.
In-line Functionalization: Developing flow reactors for the subsequent catalytic transformations of the amine, such as the C-N coupling reactions mentioned previously. This could involve packed-bed reactors containing immobilized catalysts.
Automated Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal parameters for various transformations. researchgate.net
The transition from batch to flow processes for this compound would require significant process development and optimization to ensure efficient mixing and heat transfer.
Sustainable and Green Chemistry Approaches to its Synthesis and Utilization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the lifecycle of this compound is a critical area for future investigation.
Research in this domain would likely focus on:
Atom-Economical Synthesis: Developing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. frontiersin.org
Use of Renewable Feedstocks: Exploring the possibility of synthesizing the butan-amine backbone from bio-based resources.
Green Solvents and Catalysts: Investigating the use of environmentally benign solvents (e.g., water, supercritical CO2, or bio-derived solvents) and recyclable catalysts (e.g., heterogeneous catalysts or biocatalysts) in its synthesis and transformations.
Biocatalysis: Screening for enzymes, such as amine dehydrogenases or transaminases, that could be used for the enantioselective synthesis of this compound from a corresponding ketone precursor.
The table below summarizes potential green chemistry strategies for this compound.
| Green Chemistry Principle | Potential Application | Anticipated Benefit |
| Prevention of Waste | Designing high-yield, low-byproduct synthetic pathways. | Reduced environmental footprint and lower disposal costs. |
| Atom Economy | Utilizing addition reactions rather than substitution or elimination reactions. | Maximized efficiency of raw material usage. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Improved worker safety and reduced environmental pollution. |
| Catalysis | Employing recyclable and highly selective catalysts instead of stoichiometric reagents. | Reduced waste, lower energy consumption, and increased efficiency. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1-Diethoxybutan-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Route Selection : Compare reductive amination of 1,1-diethoxybutan-2-one with ammonia or primary amines under hydrogenation (e.g., using Pd/C or Raney Ni catalysts). Alternative routes include nucleophilic substitution of halogenated precursors with ethoxy groups .
- Condition Optimization : Use Design of Experiments (DoE) to evaluate parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency, while lower temperatures (0–25°C) could reduce side reactions .
- Monitoring : Track reaction progress via GC-MS or <sup>1</sup>H NMR to quantify intermediates and byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : <sup>13</sup>C NMR to confirm ethoxy group resonance (~60–65 ppm for OCH2CH3) and amine proton integration .
- IR : Validate N-H stretching (3300–3500 cm⁻¹) and C-O-C ether bonds (1050–1150 cm⁻¹) .
- Chromatography : Use HPLC with a polar stationary phase (e.g., C18) and UV detection at 254 nm to resolve amine derivatives from impurities .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) over 4–12 weeks. Monitor hydrolysis of ethoxy groups via pH shifts or LC-MS detection of diol byproducts .
- Storage Recommendations : Store in inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic or catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states for amine participation in SN2 reactions. Compare activation energies of ethoxy vs. methoxy analogs to predict steric/electronic effects .
- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water vs. ethanol) to assess hydrogen-bonding interactions and solubility .
Q. How should researchers address contradictions in reported bioactivity or synthetic yields of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Apply the I² statistic to quantify heterogeneity across studies (e.g., yield variations >50% indicate significant inconsistency). Use random-effects models to estimate pooled effect sizes .
- Sensitivity Analysis : Stratify data by reaction scale (mmol vs. mol), catalyst type, or solvent purity to identify confounding variables .
Q. What mechanistic insights explain the regioselectivity of this compound in cyclization reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare <sup>2</sup>H-labeled vs. unlabeled substrates to determine rate-limiting steps (e.g., amine deprotonation vs. ring closure) .
- Cross-Validation : Pair experimental results (e.g., LC-MS/MS fragmentation patterns) with computational intermediates to validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
